molecular formula C20H38O6 B14141561 Sorbitan, tetradecanoate CAS No. 63059-79-0

Sorbitan, tetradecanoate

Katalognummer: B14141561
CAS-Nummer: 63059-79-0
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: KHCJXZZSXZAYPX-RDNNMJBUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sorbitan, tetradecanoate is synthesized through the esterification of sorbitan with myristic acid. The reaction typically involves heating sorbitan and myristic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures (around 150°C) under vacuum conditions to remove water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is heated in a reactor, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Sorbitan, tetradecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water, yielding sorbitan and myristic acid. Transesterification involves the exchange of the ester group with another alcohol or acid .

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of sorbitan, tetradecanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The hydrophilic-lipophilic balance (HLB) of this compound determines its effectiveness in stabilizing oil-in-water or water-in-oil emulsions .

Vergleich Mit ähnlichen Verbindungen

Comparison: Sorbitan, tetradecanoate is unique due to its specific fatty acid chain length (myristic acid). This gives it distinct emulsifying properties compared to other sorbitan esters. For example, sorbitan monostearate has a longer fatty acid chain, making it more suitable for stabilizing water-in-oil emulsions, while sorbitan monolaurate has a shorter chain, making it more effective in oil-in-water emulsions .

Eigenschaften

CAS-Nummer

63059-79-0

Molekularformel

C20H38O6

Molekulargewicht

374.5 g/mol

IUPAC-Name

[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] tetradecanoate

InChI

InChI=1S/C20H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)26-17(14-21)20-19(24)16(22)15-25-20/h16-17,19-22,24H,2-15H2,1H3/t16-,17+,19+,20?/m0/s1

InChI-Schlüssel

KHCJXZZSXZAYPX-RDNNMJBUSA-N

Isomerische SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O

Kanonische SMILES

CCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.